(1-Cyanoethenyl)boronic acid
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Overview
Description
(1-Cyanoethenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a cyanoethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanoethenyl)boronic acid typically involves the reaction of a suitable boronic ester with a cyanoethenyl precursor. One common method is the palladium-catalyzed borylation of alkenes, where the cyanoethenyl group is introduced via a cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Cyanoethenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted alkenes or aromatic compounds.
Scientific Research Applications
(1-Cyanoethenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Cyanoethenyl)boronic acid involves its ability to form reversible covalent bonds with various nucleophiles. This reactivity is primarily due to the boronic acid group’s affinity for diols and other Lewis bases. The cyano group can also participate in various chemical transformations, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(1-Cyanoethenyl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group, which imparts distinct reactivity and functional properties. This combination allows for a broader range of chemical transformations and applications compared to other boronic acids .
Properties
CAS No. |
916673-45-5 |
---|---|
Molecular Formula |
C3H4BNO2 |
Molecular Weight |
96.88 g/mol |
IUPAC Name |
1-cyanoethenylboronic acid |
InChI |
InChI=1S/C3H4BNO2/c1-3(2-5)4(6)7/h6-7H,1H2 |
InChI Key |
GPKRMUDXARMOLN-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)C#N)(O)O |
Origin of Product |
United States |
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